7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid
CAS No.: 1935353-98-2
Cat. No.: VC11650379
Molecular Formula: C9H4ClFO2S
Molecular Weight: 230.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1935353-98-2 |
|---|---|
| Molecular Formula | C9H4ClFO2S |
| Molecular Weight | 230.64 g/mol |
| IUPAC Name | 7-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H4ClFO2S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3H,(H,12,13) |
| Standard InChI Key | YPOONGTYQMSXGA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C2=C1C=C(S2)C(=O)O)Cl)F |
| Canonical SMILES | C1=CC(=C(C2=C1C=C(S2)C(=O)O)Cl)F |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound’s benzo[b]thiophene framework consists of a fused benzene and thiophene ring system, with chlorine and fluorine atoms at positions 7 and 6, respectively. The carboxylic acid group at position 2 enhances solubility and provides a site for salt formation or derivatization. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₄ClFO₂S |
| Molecular Weight | 230.64 g/mol |
| Halogen Substituents | Cl (C7), F (C6) |
| Functional Group | -COOH (C2) |
The electron-withdrawing effects of chlorine and fluorine increase the aromatic system’s polarity, potentially enhancing interactions with biological targets .
Spectroscopic and Physicochemical Data
While experimental data for this specific compound are scarce, analogs like 3-chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid exhibit distinct NMR profiles, with characteristic shifts for aromatic protons (δ 7.2–8.1 ppm) and carboxylic protons (δ 12–13 ppm) . The compound’s logP value is estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Manufacturing Processes
Reaction Pathways
The patent WO1999047510A2 outlines a scalable method for synthesizing 2-benzo[b]thiophenecarboxylic acid derivatives . While tailored for non-fluorinated analogs, the protocol can be adapted for 7-chloro-6-fluoro derivatives by substituting 2-chloro-6-fluorobenzaldehyde as the starting material:
-
Condensation: React 2-chloro-6-fluorobenzaldehyde with mercaptoacetic acid in aqueous NaOH/KOH (10–15% w/w) at 115–125°C under 15–25 psi pressure for 3 hours .
-
Cyclization: Intramolecular cyclization forms the benzo[b]thiophene core, driven by the electron-deficient aromatic system.
-
Acidification: Treat the reaction mixture with HCl to precipitate the carboxylic acid form, achieving yields >80% after purification .
Optimization Challenges
Introducing fluorine at position 6 requires careful temperature control to prevent defluorination. Microwave-assisted synthesis may reduce reaction times from hours to minutes while maintaining yields .
Pharmacological Applications and Mechanisms
BDK Inhibition and Metabolic Regulation
Although direct studies on 7-chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid are lacking, the structurally similar BT2F (3-chloro-6-fluoro analog) inhibits BDK with an IC₅₀ of 3.19 μM, promoting branched-chain amino acid (BCAA) oxidation in murine models . This mechanism involves:
-
Allosteric Binding: The carboxylic acid group coordinates with BDK’s Arg101 and Lys103 residues, inducing conformational changes that dissociate the kinase from the BCKD complex .
-
Enhanced BCAA Clearance: BT2F reduces plasma BCAA levels by 40% within 6 hours in C57BL/6J mice, suggesting utility in treating obesity and type 2 diabetes .
Pharmacokinetic Profile
BT2F exhibits favorable pharmacokinetics with a terminal half-life of 730 minutes and 85% plasma protein binding, outperforming earlier analogs like (S)-CPP . These properties likely extend to the 7-chloro-6-fluoro derivative due to structural homology.
Comparative Analysis with Structural Analogs
Halogenation Patterns and Bioactivity
| Compound | Substituents | BDK IC₅₀ (μM) | Plasma Half-Life |
|---|---|---|---|
| 7-Chloro-6-fluoro derivative | Cl (C7), F (C6) | N/A | Estimated >700 min |
| BT2F | Cl (C3), F (C6) | 3.19 | 730 min |
| 7-Chloro derivative | Cl (C7) | N/A | N/A |
The 7-chloro-6-fluoro configuration may offer enhanced metabolic stability compared to mono-halogenated analogs due to reduced cytochrome P450 susceptibility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume